Primycin

CAS No.:

Cat. No.: VC1763364

Molecular Formula: C55H103N3O17

Molecular Weight: 1078.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C55H103N3O17 |

|---|---|

| Molecular Weight | 1078.4 g/mol |

| IUPAC Name | 2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |

| Standard InChI | InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)/t33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49?,50-,51+,52?,54+/m1/s1 |

| Standard InChI Key | NYWSLZMTZNODJM-YZTBHFOCSA-N |

| Isomeric SMILES | CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)O[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)C)O)O)O)C)O |

| SMILES | CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |

| Canonical SMILES | CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |

Introduction

Chemical Structure and Properties

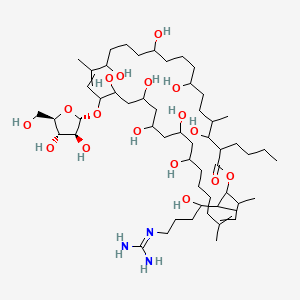

Primycin is the sulfate of a monoalkylated guanidine, possessing a complex chemical structure with a molecular formula of C55H103N3O17 and a molecular weight of 1078.4330 Da . The molecule contains six C-methyl groups, two ethylenic linkages, and approximately 12-15 hydroxy groups . A distinguishing feature of primycin is the presence of a (–)-D-arabinose unit integrated into its structure .

When primycin undergoes hydrolysis with concentrated alkali, it yields hexanoic acid and a long-chain polyhydroxylated amino acid, along with other unidentified substances . Further analysis through acetylation, esterification, and ozonolysis cleavage has identified three key fragments, known as secoprimycins :

-

Secoprimycin A: 2-butyl-3,7,11,15,16-pentahydroxy-4-methylheptadecanoic acid

-

Secoprimycin B: An arabinosyl derivative of heptadecane-1,2,3,5,7,9,11,16-octaol

-

Secoprimycin C: N-(4,6,8-trihydroxy-5,7-dimethyloctyl)acetamide

The complete primycin complex exists commercially as primycin sulfate (C110H208N6O38S), also known by the trade names Ebrimycin and Debrycin sulfate .

Table 1. Chemical Properties of Primycin

| Property | Value |

|---|---|

| Molecular Formula | C55H103N3O17 |

| Molecular Weight | 1078.4330 Da |

| Accurate Mass | 1077.7287 Da |

| CAS Number | 113441-12-6 |

| Origin Organism Type | Bacterium (Actinomyces sp.) |

| Component | MIC100 (μg/ml) |

|---|---|

| A2 | 2 |

| Primycin Complex | 32 |

| A1 | 32 |

| C1 | 64 |

These findings suggest that component A2, despite comprising only 7.3% of the complex, exhibits significantly higher antifungal activity than the other components or the complete complex itself .

Mechanism of Action

Primycin primarily acts on the cell membrane of microorganisms, distinguishing it from many other antibiotics that target cell wall synthesis, protein synthesis, or nucleic acid replication . Several studies have elucidated key aspects of primycin's membrane-targeting mechanism:

Effect on Plasma Membrane

Primycin and its components significantly alter the phase transition temperatures (Tm) of plasma membranes in treated cells. Electron paramagnetic resonance (EPR) spectroscopic measurements have demonstrated that when Candida albicans cells were treated with 128 μg/ml of primycin or its constituents for 15 minutes, the Tm values increased substantially compared to untreated cells :

Table 3. Plasma Membrane Phase Transition Temperatures After Treatment

| Treatment | Tm (°C) |

|---|---|

| Untreated cells | 12.0 |

| Primycin Complex (128 μg/ml) | 17.0 |

| A1 Component (128 μg/ml) | 21.0 |

| A2 Component (128 μg/ml) | 14.5 |

| C1 Component (128 μg/ml) | 15.0 |

This "rigidifying" effect on plasma membranes influences membrane fluidity and function .

Membrane Phase Alterations

In untreated cells, two physiological membrane phases are typically detected: liquid-ordered and liquid-disordered, characterized by molecular movements of approximately 10^-6–10^-8 s and ≥10^-9 s, respectively. Following treatment with primycin, a non-physiological gel phase emerges, characterized by significantly slower molecular movements (≤10^-5 s) . This drastic alteration in membrane phase properties contributes to primycin's antimicrobial activity.

Bactericidal Action Independent of Cell Division

A particularly valuable characteristic of primycin is its ability to kill non-dividing bacteria—a rare trait among antimicrobial agents. Time-kill studies have confirmed that primycin maintains its bactericidal activity against growth-arrested Staphylococcus aureus cultures, although the killing rate is slower compared to exponentially growing cultures .

The bactericidal effect of primycin is:

-

Less influenced by stringent response and protein synthesis inhibition, indicating independence from metabolic activity

-

Predominantly slowed by uncoupling of membrane potential

-

Almost stopped at low temperatures

These findings, coupled with optical density measurements and transmission electron microscopy, verify that primycin kills bacterial cells without causing lysis—a characteristic consistent with its membrane-targeting mechanism .

Antimicrobial Activity Spectrum

Antibacterial Activity

Primycin exhibits potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains, while showing no effectiveness against Gram-negative bacteria .

Table 4. Minimal Inhibitory Concentrations (MIC90) of Primycin Against Bacterial Species

| Bacterial Group | MIC90 (μg/ml) |

|---|---|

| Staphylococci | 0.06 |

| Enterococci | 0.5-1 |

| Streptococci | 0.5-1 |

| P. acnes | 0.5-1 |

| Gram-negative bacteria | >64 (ineffective) |

Against methicillin-resistant Staphylococcus aureus (MRSA), primycin demonstrates slightly higher activity than mupirocin, which is considered the gold standard for topical anti-MRSA treatment . Importantly, primycin also inhibits mupirocin-resistant strains, offering a potential alternative for cases where mupirocin resistance has developed .

The minimal bactericidal concentrations (MBC90) for primycin range from 0.25 to 2 μg/ml for the investigated Gram-positive species, with the bactericidal effect being concentration-dependent as demonstrated in time-kill experiments .

Antifungal Activity

Primycin also possesses significant antifungal properties, albeit with a narrower spectrum compared to its antibacterial activity :

Table 5. Antifungal Activity of Primycin Against Various Fungal Species

| Fungal Species | MIC (μg/ml) |

|---|---|

| Candida albicans | 64 |

| Candida glabrata | 32 |

| Paecilomyces variotii | 2 |

| Aspergillus fumigatus | >64 (limited effect) |

| Aspergillus flavus | >64 (limited effect) |

| Rhizopus oryzae | >64 (limited effect) |

Synergistic Effects with Statins

Interestingly, primycin demonstrates synergistic antifungal effects when combined with certain statins (cholesterol-lowering medications) . This interaction was investigated using a standard chequerboard titration method:

Table 6. Interactions Between Primycin and Various Statins

| Statin | Type of Interaction |

|---|---|

| Fluvastatin | Synergistic/Additive |

| Lovastatin | Synergistic/Additive |

| Simvastatin | Synergistic/Additive |

| Atorvastatin | Limited effect alone, not studied in combination |

| Rosuvastatin | Limited effect alone, not studied in combination |

| Pravastatin | Ineffective alone, not studied in combination |

When primycin was combined with fluvastatin, lovastatin, or simvastatin, the concentrations needed to completely inhibit fungal growth were reduced by several dilution steps, demonstrating the potential for combination therapy approaches .

Clinical Applications

Primycin is primarily utilized as a topical antimicrobial agent, marketed under the trade name Ebrimycin . Its clinical applications derive from several advantageous properties:

-

Effectiveness against multidrug-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE)

-

Activity against mupirocin-resistant strains, providing an alternative treatment option

-

Bactericidal action against non-dividing bacteria, which is rare among antimicrobial agents and particularly valuable for treating chronic or persistent infections

-

Low propensity for resistance development, enhancing long-term clinical utility

These properties make primycin a promising candidate for treating superficial infections caused by resistant Gram-positive pathogens, especially in cases where other topical antibiotics have failed due to resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume